molecular formula C21H27N5O9S2 B13843844 5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-

5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-

Cat. No.: B13843844
M. Wt: 557.6 g/mol
InChI Key: OVGUTKULXVYHIJ-UBWIWUQYSA-N
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Description

5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of the thiazole and oxime functional groups, and esterification. Common reagents used in these reactions include thionyl chloride, methoxyamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds, leading to changes in the activity or function of the target molecules. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with thiazole and oxime functional groups. Examples include:

  • 5-Thia-1-azabicyclo[4.2.0]oct-3-ene derivatives with different substituents.
  • Compounds with similar biological activity, such as beta-lactam antibiotics.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H27N5O9S2

Molecular Weight

557.6 g/mol

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,15?,18-/m1/s1

InChI Key

OVGUTKULXVYHIJ-UBWIWUQYSA-N

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Origin of Product

United States

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